
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the class of oxazole derivatives It features a naphthalene ring system substituted with a methyl group and an oxazole ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution on the Naphthalene Ring: The naphthalene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetaldehyde or 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methyl-2-naphthalen-1-yl-1,3-dihydro-oxazol-4-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-1-yl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazole
- 4-[3-Methyl-5-(5,6,7-trihydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)pentoxy]-4-oxobutanoic acid
Uniqueness
2-(5-Methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol is unique due to its specific substitution pattern on the naphthalene ring and the presence of the ethanol moiety
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C16H15NO2/c1-11-15(9-10-18)17-16(19-11)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,18H,9-10H2,1H3 |
Clave InChI |
UGJISKGYUFAQRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)


![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
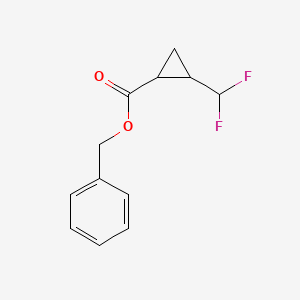
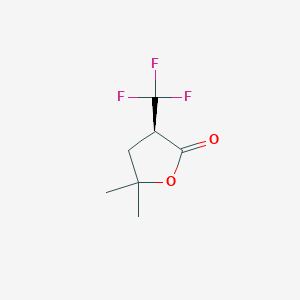
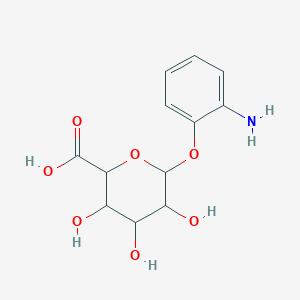




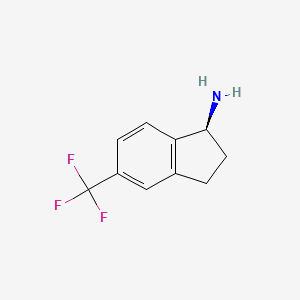
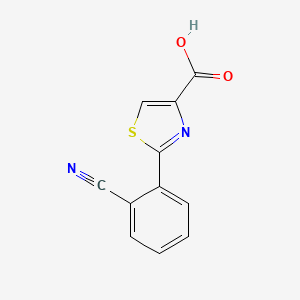
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)
